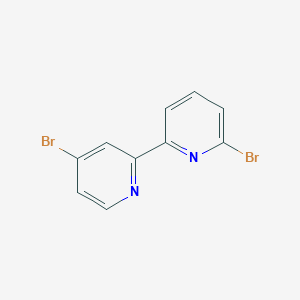

4,6'-Dibromo-2,2'-bipyridine

Description

Contextualization of Dibromo-2,2'-bipyridine Isomers in Coordination Chemistry and Materials Science

The 2,2'-bipyridine (B1663995) (bipy) framework is a renowned bidentate chelating ligand, capable of forming stable complexes with a vast array of transition metals. wikipedia.org The introduction of bromine substituents onto this core structure, creating dibromo-2,2'-bipyridine isomers, profoundly influences the ligand's electronic properties, steric profile, and reactivity, thereby expanding its utility. The specific placement of the two bromine atoms gives rise to different isomers, such as the symmetric 4,4'-, 5,5'-, and 6,6'-dibromo-2,2'-bipyridines, and the unsymmetrical 4,6'-dibromo-2,2'-bipyridine.

The position of the bromine atoms is a critical determinant of the ligand's function. For instance, in 4,4'-dibromo-2,2'-bipyridine (B104092), the bromine atoms are located at positions that have a significant impact on the ligand's electronic properties, making it an electron-deficient system. ossila.com This characteristic is highly desirable for applications in organometallic compounds, such as ruthenium(II) photosensitizers used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.comguidechem.com The bromine atoms in the 4,4'-positions also serve as convenient handles for further functionalization through cross-coupling reactions, allowing for the construction of more complex conjugated systems. researchgate.net

The 5,5'-dibromo-2,2'-bipyridine (B102527) isomer is another valuable building block, frequently employed as a chelating ligand for ruthenium and iridium complexes in OLEDs and DSSCs. ossila.com The bromine atoms in the 5 and 5' positions facilitate further molecular extensions to create larger conjugated structures. ossila.com This isomer is a key intermediate for producing more intricate ligands via metal-catalyzed coupling reactions. nih.gov

In contrast, the 6,6'-dibromo-2,2'-bipyridine isomer introduces steric hindrance near the nitrogen donor atoms. wikipedia.org This steric bulk can influence the coordination geometry of the resulting metal complexes and their subsequent reactivity. This isomer is a versatile ligand in its own right, finding use in the synthesis of metal complexes for catalysis and materials science. biosynth.com

The unsymmetrical nature of This compound would be expected to offer a unique combination of the electronic and steric effects observed in its symmetric counterparts. The bromine at the 4-position would primarily exert an electronic influence, while the bromine at the 6'-position would introduce steric constraints on one side of the coordinating unit. This asymmetry could be exploited in the design of metal complexes with specific catalytic activities or in the construction of materials with directional properties. The synthesis of such unsymmetrically substituted bipyridines is a field of active research, as they provide access to novel homoleptic and heteroleptic ruthenium(II) complexes. researchgate.net

Table 1: Comparison of Dibromo-2,2'-bipyridine Isomers

| Isomer | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 4,4'-Dibromo-2,2'-bipyridine | 18511-71-2 | C₁₀H₆Br₂N₂ | Electron-deficient, facilitates cross-coupling reactions. ossila.comnih.gov |

| 5,5'-Dibromo-2,2'-bipyridine | 15862-18-7 | C₁₀H₆Br₂N₂ | Allows for functionalization to form larger conjugated molecules. ossila.com |

| 6,6'-Dibromo-2,2'-bipyridine | 49669-22-9 | C₁₀H₆Br₂N₂ | Introduces steric hindrance near the coordination site. biosynth.com |

| This compound | Not readily available | C₁₀H₆Br₂N₂ | Expected to have a combination of electronic and steric effects due to its asymmetry. |

Research Significance of Substituted 2,2'-Bipyridine Scaffolds

The 2,2'-bipyridine scaffold, and particularly its substituted derivatives, holds immense significance in modern chemical research. The ability to systematically modify the bipyridine core with various functional groups allows for the fine-tuning of its steric and electronic properties, making it a versatile platform for a wide range of applications.

In the realm of catalysis , substituted bipyridine ligands are crucial for the performance of many transition metal catalysts. For example, they are used in nickel-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation reactions. The substituents on the bipyridine ring can influence the catalyst's activity, selectivity, and stability.

In materials science , these scaffolds are integral to the development of functional materials. They are used in the synthesis of photosensitizers for solar cells, emissive materials for OLEDs, and hole transport layers in perovskite solar cells. ossila.com The bipyridine core can interact with and passivate defects in perovskite films, leading to enhanced device performance and stability. ossila.com Furthermore, substituted bipyridines have been used to create molecular tweezers for fullerene recognition, demonstrating their potential in supramolecular chemistry. ossila.com

The synthetic versatility of the bipyridine scaffold allows for the creation of a vast library of ligands with tailored properties. The development of efficient synthetic routes to substituted bipyridines, including unsymmetrical derivatives, is therefore a key area of research. These efforts pave the way for the discovery of new catalysts and materials with enhanced functionalities.

Table 2: Applications of Substituted 2,2'-Bipyridine Scaffolds

| Application Area | Specific Use | Reference |

|---|---|---|

| Catalysis | Nickel-catalyzed cross-coupling reactions | |

| Catalysis | Iridium-catalyzed C-H borylation | |

| Materials Science | Photosensitizers in dye-sensitized solar cells (DSSCs) | ossila.comossila.com |

| Materials Science | Organic light-emitting diodes (OLEDs) | ossila.comossila.com |

| Materials Science | Hole transport layers in perovskite solar cells | ossila.com |

| Supramolecular Chemistry | Molecular tweezers for fullerene recognition | ossila.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6Br2N2 |

|---|---|

Molecular Weight |

313.98 g/mol |

IUPAC Name |

2-bromo-6-(4-bromopyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H6Br2N2/c11-7-4-5-13-9(6-7)8-2-1-3-10(12)14-8/h1-6H |

InChI Key |

DYVSHGIMBNANMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for Dibrominated 2,2 Bipyridine Derivatives

Direct Bromination Strategies for 2,2'-Bipyridine (B1663995) Precursors

The direct bromination of 2,2'-bipyridine is a fundamental method for introducing bromine atoms onto the bipyridine core. The regioselectivity of this reaction is highly dependent on the reaction conditions and the form of the 2,2'-bipyridine starting material.

One common approach involves the bromination of the 2,2'-bipyridine hydrobromide salt. This method can selectively yield 5-bromo-2,2'-bipyridine (B93308) and 5,5'-dibromo-2,2'-bipyridine (B102527). A simple and convenient procedure for the synthesis of 5,5'-dibromo-2,2'-bipyridyl in high yield without the need for chromatographic separation has been developed. This process also allows for the isolation and characterization of polybromo derivatives of 2,2'-bipyridyl for the first time.

The synthesis of 5,5'-dibromo-2,2'-bipyridine can be performed on a large scale starting from inexpensive materials. The process typically involves the preparation of 2,2'-bipyridine dihydrobromide, which then reacts with bromine in a steel bomb reaction vessel. This method reliably produces tens of grams of 5,5'-dibromo-2,2'-bipyridine, with 5-bromo-2,2'-bipyridine as a minor byproduct.

Palladium-Catalyzed Cross-Coupling Reactions for Dibrominated 2,2'-Bipyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of dibrominated 2,2'-bipyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the dibromo-bipyridine to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.

Suzuki Coupling for Functionalization

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction is widely used to produce conjugated systems like biaryls and styrenes. In the context of dibrominated 2,2'-bipyridines, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents.

The reaction conditions for Suzuki coupling are generally mild, and the boronic acid reagents are often stable and have low toxicity. A variety of palladium catalysts, including those with bulky, electron-rich phosphine (B1218219) ligands, have been developed to enhance the reactivity and efficiency of the coupling, even with less reactive chloro-substrates. The choice of base and solvent system is also crucial for the success of the reaction. For instance, the coupling of 3-chloroindazole derivatives with boronic acids has been achieved using a palladium catalyst with XPhos as a ligand and potassium phosphate (B84403) as the base.

The Suzuki-Miyaura coupling has been successfully employed for the selective monoarylation of fluorinated dibromobenzenes. However, challenges can arise with highly fluorinated substrates due to issues like deboronation under basic conditions.

Stille Coupling for Conjugated System Construction

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. This method is highly effective for synthesizing various symmetrically and unsymmetrically substituted 2,2'-bipyridines. The reaction is known for its high reactivity, even in systems where Suzuki coupling may not be as effective. However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents.

The Stille reaction has been utilized to prepare a range of mono- and disubstituted 2,2'-bipyridines in high yields and on a multigram scale. For example, 5-bromo-2,2'-bipyridine and its derivatives have been synthesized via the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine or its alkylated analogs. Furthermore, 5,5'-dibromo-2,2'-bipyridine has been obtained through the reductive symmetric coupling of 2,5-dibromopyridine with hexa-n-butyldistannane, achieving yields between 70%

Coordination Chemistry of Dibrominated 2,2 Bipyridine Complexes

Formation of Metal Complexes with Transition Metal Ions

4,6'-Dibromo-2,2'-bipyridine serves as a versatile chelating ligand, readily forming complexes with a variety of transition metal ions. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be tailored to yield complexes with specific coordination numbers and geometries.

For instance, this compound has been employed as a precursor in the synthesis of more complex ligands through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the introduction of various functional groups onto the bipyridine core, leading to a new family of ligands with tailored properties. These modified ligands are then used to form complexes with transition metals like iron, cobalt, nickel, copper, and zinc. nih.gov

Furthermore, this compound has been directly used in the synthesis of complexes with metals such as iridium. These complexes are of interest for their potential applications in various catalytic and photophysical processes. The synthetic strategies often involve straightforward reactions between the ligand and a metal precursor, leading to the formation of stable coordination compounds.

The versatility of this compound is also demonstrated in its use for creating tetradentate ligands. For example, it can be converted to 6,6'-di-(2″-thiophenol)-2,2'-bipyridine, which contains both bispyridine and bisthiophenol chelating moieties, suitable for coordinating with metals like nickel. mdpi.com

Ligand Field Effects and Metal-Ligand Interactions in Dibrominated 2,2'-Bipyridine (B1663995) Complexes

The electronic properties of metal complexes containing this compound are significantly influenced by the presence of the bromine substituents. These electron-withdrawing groups can affect the ligand field strength and the nature of the metal-ligand bond.

The substitution of hydrogen atoms with bromine atoms generally leads to a modification of the ligand's π-acceptor ability. This, in turn, influences the energy of the metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra of the complexes. For instance, in ruthenium(II) complexes, the introduction of electron-withdrawing groups on the bipyridine ligand is known to stabilize the π* orbitals of the ligand, resulting in a blue shift of the MLCT absorption bands.

Structural Elucidation of Coordination Compounds Derived from Dibrominated 2,2'-Bipyridines

For example, complexes of late first-row transition metals (Fe, Co, Ni, Cu, Zn) with a ligand derived from 6,6'-dibromo-2,2'-bipyridine have been structurally characterized. nih.gov These studies revealed distorted tetrahedral geometries for the metal centers in MCl₂(tripbipy) complexes (where tripbipy is 6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridine). nih.gov The copper complex, CuCl₂(tripbipy), exhibits a pseudo Jahn-Teller distortion. nih.gov

Similarly, the crystal structure of a heteroleptic Cu(I) complex containing a ligand synthesized from 6,6'-dibromo-2,2'-bipyridine has been reported. mdpi.com This complex displays a distorted tetrahedral coordination geometry around the Cu(I) center, influenced by the steric and electronic properties of the ligands. mdpi.com

Below is a table summarizing selected crystallographic data for a complex derived from a dibrominated 2,2'-bipyridine precursor.

Table 1: Selected Crystallographic Data for a Heteroleptic Cu(I) Complex

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.234 |

| b (Å) | 13.456 |

| c (Å) | 15.678 |

| α (°) | 90.12 |

| β (°) | 95.43 |

| γ (°) | 109.87 |

Data derived from a representative structure of a Cu(I) complex with a ligand synthesized from 6,6'-dibromo-2,2'-bipyridine. mdpi.com

Chelation Properties and Stability Constants of Dibrominated 2,2'-Bipyridine Chelates

The chelation properties of this compound are fundamental to its ability to form stable complexes with metal ions. The two nitrogen atoms of the bipyridine core act as a bidentate chelating agent, forming a stable five-membered ring with the metal center. The stability of these chelates is quantified by their stability constants (K). fiveable.me

While specific stability constant data for this compound complexes are not extensively reported in the literature, the general principles of chelation and the known behavior of substituted bipyridines suggest that it forms stable complexes with a wide range of transition metals. biosynth.com The enhanced stability of complexes with bidentate ligands like this compound compared to those with analogous monodentate ligands is a well-established phenomenon known as the chelate effect. fiveable.me This effect is primarily driven by a favorable entropy change upon chelation. fiveable.me

Further research, including spectrophotometric or potentiometric titrations, would be necessary to determine the precise stability constants for various metal complexes of this compound and to quantitatively assess the impact of the bromo-substituents on their thermodynamic stability.

Applications of Dibrominated 2,2 Bipyridine Derivatives in Advanced Materials Science

Optoelectronic Devices and Organic Electronics Development

The unique electronic properties of dibrominated 2,2'-bipyridine (B1663995) derivatives make them highly suitable for use in various optoelectronic applications. Their electron-withdrawing nature is beneficial for creating electron-transporting or hole-blocking layers, while their ability to form stable complexes with metals like ruthenium, iridium, and copper is crucial for developing phosphorescent emitters and photosensitizers.

Dibrominated 2,2'-bipyridines serve as fundamental precursors for advanced materials used in Organic Light-Emitting Diodes (OLEDs). They are employed both as ligands in phosphorescent metal complexes and as core units for electron-transport materials (ETMs). For instance, 5,5'-dibromo-2,2'-bipyridine (B102527) is a popular building block for ligands in ruthenium (Ru) and iridium (Ir) complexes, which exhibit strong metal-to-ligand charge transfer (MLCT) transitions essential for efficient light emission. ossila.com

Derivatives of 6,6'-dibromo-2,2'-bipyridine have been used to synthesize novel ETMs. In one study, a bipyridine-based ETM, 6,6'-BPy3, was developed. When incorporated into a green phosphorescent OLED, it led to a device with high efficiency and low operating voltages. rsc.org The design, leveraging the bipyridine core, resulted in a device that achieved a high power efficiency and external quantum efficiency, demonstrating the potential of these derivatives in creating high-performance OLEDs. rsc.org

Table 1: Performance of an OLED using a 6,6'-Dibromo-2,2'-bipyridine Derivative as an Electron-Transport Material (ETM)

| Parameter | Value at 1000 cd m⁻² |

| Power Efficiency (ηp) | 74.3 lm W⁻¹ |

| Current Efficiency (ηc) | 74.6 cd A⁻¹ |

| External Quantum Efficiency (ηext) | 20.7% |

| Operating Voltage | 3.2 V |

Data sourced from research on bipyridine-skeleton-based ETMs. rsc.org

In the realm of solar energy, derivatives of 4,4'-dibromo-2,2'-bipyridine (B104092) have emerged as critical components for enhancing the performance and stability of Perovskite Solar Cells (PSCs). These compounds can be functionalized to create efficient hole-transporting materials (HTMs) or used as interfacial layers that passivate defects in the perovskite film. ossila.com

A semiconductor derived from 4,4'-dibromo-2,2'-bipyridine, when used as an interfacial layer, acts as a highly efficient hole transporting tunnel. ossila.com The electron-deficient bipyridine core is believed to passivate uncoordinated Pb²⁺ defects on the perovskite surface. This passivation leads to a significant increase in the hole mobility of the transport layer and a boost in the power conversion efficiency (PCE) and stability of the PSCs. ossila.com Research has shown that such modifications can improve key photovoltaic parameters, leading to more robust and efficient solar cells. ossila.comnih.gov

Table 2: Improvement in Perovskite Solar Cell Performance with a Dibromobipyridine-based Interfacial Layer

| Parameter | Reference Device | Treated Device |

| Power Conversion Efficiency (PCE) | 21.79% | 24.06% |

| Open-Circuit Voltage (Voc) | 1.12 V | 1.16 V |

| Fill Factor (FF) | 79.4% | 82.66% |

| Stability (PCE after ~2000h) | 17.83% (after 580h) | 22.50% |

Data compiled from studies on interface engineering in PSCs. nih.gov

The strong coordination capability of dibrominated 2,2'-bipyridines makes them excellent ligands for creating photosensitizers used in energy conversion systems like dye-sensitized solar cells (DSSCs) and photoredox catalysis. 4,4'-Dibromo-2,2'-bipyridine is commonly used to synthesize organometallic photosensitizers, particularly with ruthenium(II) and cobalt(III) centers. ossila.comnih.gov

Ruthenium(II) complexes with bipyridine ligands are known for their excellent photoluminescence and are used as sensitizers in DSSCs. ossila.commdpi.com More recently, research has focused on earth-abundant metals. A cobalt(III) photosensitizer complexed with 4,4'-dibromo-2,2'-bipyridine, [Co(4,4'-Br₂bpy)₃]³⁺, has demonstrated a remarkably high excited-state reduction potential (E*red). nih.govacs.orgosti.gov This potential is significantly stronger than that of common photosensitizers like [Ru(bpy)₃]²⁺, suggesting that such cobalt complexes could be highly effective in photoredox reactions that require the activation of highly stable organic molecules. nih.govacs.org

Table 3: Comparison of Excited-State Reduction Potentials of Photosensitizers

| Photosensitizer Complex | Ligand Used | E*red (V vs Fc/Fc⁺) |

| [Co(4,4'-Br₂bpy)₃]³⁺ | 4,4'-Dibromo-2,2'-bipyridine | ~1.25 V |

| [Ru(bpy)₃]²⁺ | 2,2'-Bipyridine | 0.32 V |

| [Ir(ppy)₂(bpy)]⁺ | 2,2'-Bipyridine, Phenylpyridine | 0.27 V |

Data sourced from studies on a Cobalt(III) polypyridyl photosensitizer. nih.govacs.orgosti.gov

Supramolecular Architecture and Self-Assembly Processes

Dibrominated 2,2'-bipyridines are crucial building blocks in supramolecular chemistry, where non-covalent interactions are used to construct large, well-defined assemblies. Their rigid, planar geometry and defined coordination vectors allow for the predictable formation of complex architectures like molecular squares, cages, and coordination polymers. researcher.life

The bromine atoms can be replaced via cross-coupling reactions to introduce other functional groups, which can then direct the self-assembly process. A notable example is 6,6'-dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine, which was specifically designed with solubilizing hexoxymethyl groups. acs.orgresearcher.life These flexible side chains prevent the solubility issues that often plague rigid macromolecular systems, thereby enabling the creation of a greater diversity of assemblies in common organic solvents. researcher.life Furthermore, 6,6'-dibromo-2,2'-bipyridine has been used as a starting material to synthesize ligands for coordination-driven self-assembly of novel homo- and heteroleptic Cu(I) complexes. mdpi.com The bipyridine unit acts as a ditopic halogen bond acceptor, forming predictable structural motifs in cocrystals. acs.org

Building Blocks for Polymeric and Nanostructured Materials

The two bromine atoms on the bipyridine core serve as handles for polymerization reactions, making these compounds ideal monomers for synthesizing advanced polymeric materials. Through cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions, dibrominated bipyridines can be linked with other monomers to create conjugated polymers with tailored optoelectronic properties. nih.govthermofisher.com These polymers are used in applications ranging from organic electronics to photocatalysis. acs.org

For example, 4,4'-, 5,5'-, and 6,6'-dibromo-2,2'-bipyridyl (B181776) have been used as monomers to create regioisomeric conjugated microporous polymers (CMPs). rsc.org These porous materials, when metalated with zinc, have shown exceptional activity and selectivity for the photocatalytic reduction of CO₂ to methane (B114726) (CH₄). nih.govrsc.org The specific isomer of the dibromo-2,2'-bipyridine used was found to govern the polymer's topology, which in turn influences its light-harvesting ability, charge transport, and catalytic performance. nih.govrsc.org In another study, a CMP created from 5,5'-dibromo-2,2'-bipyridine and integrated with Rhenium(I) was used for the visible-light-driven reduction of CO₂ to either carbon monoxide (CO) or methane (CH₄), with the product selectivity being controlled by the choice of sacrificial electron donor. acs.org

Table 4: Photocatalytic CO₂ Reduction using Conjugated Microporous Polymers (CMPs) from Dibromo-2,2'-bipyridine Isomers

| Polymer/Catalyst | Dibromo-Bipyridine Monomer | Product | Evolution/Production Rate | Selectivity |

| Zn-TPA-BPy-1 | 4,4'-Dibromo-2,2'-bipyridine | CH₄ | 753.18 µmol g⁻¹ h⁻¹ | 89.7% |

| Re@TEB-BPY (with TEA) | 5,5'-Dibromo-2,2'-bipyridine | CO | 91.7 µmol g⁻¹ h⁻¹ | ~68% |

| Re@TEB-BPY (with BNAH) | 5,5'-Dibromo-2,2'-bipyridine | CH₄ | 2.05 mmol g⁻¹ h⁻¹ | ~96% |

Data compiled from research on CMPs for CO₂ photoreduction. nih.govrsc.orgacs.org

Catalytic Activity of Dibrominated 2,2 Bipyridine Metal Complexes

Catalysis in Organic Transformations

Metal complexes featuring dibrominated 2,2'-bipyridine (B1663995) ligands are known to be active in a range of organic transformations, particularly in cross-coupling reactions. The bromine substituents can serve as reactive handles for further functionalization or can modulate the electronic properties of the metal center, thereby influencing the catalytic cycle.

While specific data on the performance of 4,6'-dibromo-2,2'-bipyridine complexes in a broad array of organic reactions is limited in publicly accessible literature, the general principles of bipyridine-ligated metal catalysts can be inferred. For instance, palladium complexes bearing bipyridine ligands are workhorses in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The electron-withdrawing nature of the bromine atoms in this compound would be expected to enhance the electrophilicity of the metal center, which could be beneficial in certain catalytic steps.

One area where this ligand has been mentioned is in the synthesis of polymeric materials. For example, a polymeric structure incorporating this compound has been synthesized, although detailed catalytic performance data for this specific material is not extensively reported.

Photocatalytic Applications

The photophysical properties of transition metal complexes, particularly those of ruthenium and iridium, are highly dependent on the nature of their ligands. Bipyridine complexes are central to the field of photocatalysis, acting as photosensitizers that can absorb light and initiate electron transfer processes. The substitution pattern on the bipyridine ligand is a key determinant of the complex's absorption spectrum, excited-state lifetime, and redox potentials.

Ruthenium(II) complexes with functionalized bipyridine ligands are widely explored as photosensitizers for applications such as water splitting and carbon dioxide reduction. The presence of bromine atoms on the bipyridine can influence the metal-to-ligand charge transfer (MLCT) excited states, which are crucial for photocatalytic activity. While numerous studies have investigated the impact of 4,4'- and other symmetrically substituted dibromo-2,2'-bipyridines on the photocatalytic properties of ruthenium complexes, specific and detailed research findings on the photocatalytic applications of this compound complexes are not readily found in the surveyed literature. The asymmetrical electronic environment provided by the 4,6'-substitution pattern could potentially lead to unique photophysical behaviors, but this remains an area requiring further investigation.

Photophysical and Electrochemical Properties of Dibrominated 2,2 Bipyridine Systems

Investigation of Electron Transfer Mechanisms

A detailed investigation into the electron transfer mechanisms of 4,6'-Dibromo-2,2'-bipyridine and its potential complexes has not been documented in the reviewed literature. Understanding these mechanisms would require specific electrochemical studies, such as cyclic voltammetry, to determine the redox potentials associated with the compound. Such studies would elucidate the ease with which the molecule can be oxidized or reduced, providing insight into its potential applications in areas like catalysis or as a component in redox-active materials. The asymmetry of the 4,6'-dibromo substitution would likely result in unique electronic properties compared to its more symmetrical isomers, but in the absence of empirical data, these remain theoretical considerations.

Luminescence and Absorption Spectroscopy of Derivatives and Complexes

Similarly, a detailed account of the luminescence and absorption spectroscopy of this compound derivatives and complexes is not available. The absorption spectrum, typically determined by UV-Vis spectroscopy, would reveal the wavelengths of light the compound absorbs, providing information about its electronic transitions. Luminescence spectroscopy, including fluorescence and phosphorescence measurements, would characterize the emission of light from the excited state, detailing properties such as emission maxima, quantum yields, and excited-state lifetimes. These photophysical parameters are fundamental to assessing a compound's suitability for applications in areas like organic light-emitting diodes (OLEDs), sensors, or as photosensitizers. While research on other bipyridine derivatives has shown that the nature and position of substituents profoundly affect these properties, no such data has been published for the 4,6'-dibromo isomer.

Due to the lack of specific research on this compound, no data tables for its photophysical or electrochemical properties can be generated at this time.

Computational and Theoretical Studies on Dibrominated 2,2 Bipyridines

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For substituted bipyridines, DFT calculations are crucial for understanding how substituents influence the molecule's properties.

Electronic Structure: The electronic properties of bipyridine ligands are significantly influenced by the nature and position of substituents. The introduction of bromine atoms, which are electron-withdrawing, is expected to lower the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For asymmetrically substituted bipyridines, the distribution of electron density in the HOMO and LUMO is often not uniform across the two pyridine (B92270) rings. nih.gov In the case of 4,6'-Dibromo-2,2'-bipyridine, the bromine at the 4-position will have a different electronic influence compared to the bromine at the 6'-position. This asymmetry can lead to a polarization of the frontier orbitals, which can be crucial for its coordination chemistry and the properties of its metal complexes.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. It is anticipated that the HOMO-LUMO gap of this compound would be influenced by the specific positions of the bromine atoms.

Reactivity Descriptors: DFT calculations can also provide various reactivity descriptors that help in predicting the chemical behavior of the molecule. These descriptors are based on the conceptual framework of DFT and include:

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule.

Ionization Potential (IP): The energy required to remove an electron from a neutral molecule.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are typically calculated from the energies of the HOMO and LUMO. While the precise values for this compound are not available, studies on other brominated bipyridines suggest that the presence of bromine atoms would increase the electrophilicity of the molecule compared to the unsubstituted 2,2'-bipyridine (B1663995). researchgate.net

Table 1: Calculated Reactivity Descriptors for a Generic Substituted Bipyridine (Illustrative) Note: This table is illustrative and does not represent actual calculated values for this compound, as specific literature is unavailable. The values are representative of what would be obtained from a DFT study.

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.0 |

| Ionization Potential | I ≈ -EHOMO | 6.5 |

| Electron Affinity | A ≈ -ELUMO | 1.5 |

| Electronegativity | χ = (I + A) / 2 | 4.0 |

| Chemical Hardness | η = (I - A) / 2 | 2.5 |

| Chemical Softness | S = 1 / η | 0.4 |

| Electrophilicity Index | ω = χ2 / (2η) | 3.2 |

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemrevlett.com This technique allows for the exploration of the conformational landscape, flexibility, and intermolecular interactions of molecules like this compound.

Conformational Preferences: The 2,2'-bipyridine core is not rigid and can adopt different conformations due to rotation around the C2-C2' single bond. The two main conformations are the trans and cis forms. In the solid state, unsubstituted 2,2'-bipyridine typically adopts a planar trans conformation. However, for coordination to a single metal center, the ligand must adopt a cis conformation.

The presence and position of substituents can significantly influence the preferred conformation and the energy barrier for rotation between the cis and trans forms. For this compound, the bromine atoms can introduce steric hindrance that affects the planarity and the rotational barrier.

While specific MD simulation studies for this compound were not found, research on other substituted bipyridines, including halogenated ones, indicates that bulky substituents, particularly at the 6 and 6' positions, can lead to a non-planar (twisted) ground state conformation. mdpi.comrsc.org This is due to steric repulsion between the substituents. In this compound, the bromine at the 6'-position is expected to have a more significant impact on the dihedral angle between the two pyridine rings than the bromine at the 4-position.

MD simulations can provide detailed information about the distribution of dihedral angles and the free energy landscape associated with the rotation around the C2-C2' bond. Such simulations would likely show that while the trans-like conformation is the global energy minimum, the molecule can access a range of twisted conformations at room temperature. The energy barrier to reach the cis conformation, which is necessary for chelation, would also be a key output of such a study.

Table 2: Potential Conformational States of this compound Note: This table is a qualitative representation based on the expected behavior of substituted bipyridines, as specific MD simulation data for this compound is not available.

| Conformation | Dihedral Angle (N-C-C-N) | Expected Relative Energy | Key Features |

| trans-planar | ~180° | Lowest | Most stable conformation in the absence of coordinating species. |

| Twisted | 0° < θ < 180° | Intermediate | A range of non-planar conformations are accessible at room temperature. The bromine at the 6'-position likely induces a significant twist. |

| cis-planar | ~0° | Highest | Required for chelation to a metal ion; likely destabilized by steric hindrance from the hydrogen at the 6-position and the bromine at the 6'-position. |

Q & A

Q. What are the common synthetic routes for preparing 4,4'-dibromo-2,2'-bipyridine?

Methodological Answer: The synthesis typically involves bromination of 2,2'-bipyridine derivatives or coupling reactions. Key methods include:

- Direct Bromination : Using phosphorus tribromide (PBr₃) in chloroform under inert atmosphere at controlled temperatures (e.g., -3°C to 60°C), achieving yields up to 77% .

- Microwave-Assisted Bromination : Enhances selectivity and reduces reaction time. For example, brominating 2,2'-bipyridine N-oxides under microwave conditions yields 4,4'-dibromo-2,2'-bipyridine as the sole product, avoiding mixed intermediates .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) using palladium catalysts, yielding functionalized derivatives for metal complexation .

Q. Table 1: Comparison of Synthetic Methods

Q. What spectroscopic techniques are recommended for characterizing 4,4'-dibromo-2,2'-bipyridine?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in 4,4'-dibromo derivatives show distinct downfield shifts due to bromine’s electron-withdrawing effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (313.98 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : Resolves crystal packing (e.g., C–H···Br interactions in monoclinic systems) and confirms regioselectivity .

Q. What safety precautions are necessary when handling 4,4'-dibromo-2,2'-bipyridine?

Methodological Answer:

- GHS Hazards : Skin/eye irritation (Category 2), respiratory irritation (Category 3). Use PPE (gloves, goggles, respirators) and work in fume hoods .

- Spill Management : Avoid dust formation; use sand or inert absorbents. Dispose via hazardous waste protocols .

- Storage : Keep in sealed containers under dry, inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and selectivity of 4,4'-dibromo-2,2'-bipyridine?

Methodological Answer: Microwave irradiation accelerates reaction kinetics and reduces side products. For example:

- Simultaneous Bromination/Reduction : Microwave treatment of N-oxide precursors eliminates competing pathways, achieving 100% selectivity for 4,4'-dibromo-2,2'-bipyridine .

- Optimized Parameters : Adjusting power (100–300 W) and duration (10–30 min) enhances yield (40% → 75%) while maintaining purity .

Q. What are the key considerations when designing transition metal complexes using 4,4'-dibromo-2,2'-bipyridine as a ligand?

Methodological Answer:

- Electronic Tuning : Bromine’s electron-withdrawing effect lowers the ligand’s π*-orbital energy, stabilizing low-valent metal centers (e.g., Re(I) in CO₂ reduction catalysts) .

- Steric Effects : Bulky substituents (e.g., pyrene groups) introduced via cross-coupling can modulate catalytic activity by altering coordination geometry .

- Solubility : Functionalization with hydrophilic groups (e.g., carboxylates) improves aqueous compatibility for electrocatalytic applications .

Q. How do bromine substituents influence the electronic properties and catalytic activity of 2,2'-bipyridine-based complexes?

Methodological Answer:

- Electron Withdrawal : Bromine decreases electron density at the metal center, enhancing oxidative stability in Re(I) complexes for CO₂-to-CO conversion .

- Redox Potentials : Cyclic voltammetry shows shifted reduction potentials (e.g., ΔE ≈ 200 mV) in dibromo derivatives compared to unsubstituted bipyridines, critical for tuning electrocatalytic performance .

Q. What strategies can resolve contradictions in reported synthetic yields of 4,4'-dibromo-2,2'-bipyridine derivatives?

Methodological Answer:

- Reaction Monitoring : Use in situ techniques (e.g., FTIR, HPLC) to detect intermediates and optimize quenching times .

- Purification Protocols : Column chromatography with gradient elution (hexane/EtOAc) separates regioisomers, addressing low yields from mixed products .

- Catalyst Screening : Test palladium/phosphine systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency in Suzuki reactions .

Q. How does the crystal packing of 4,4'-dibromo-2,2'-bipyridine affect its application in material science?

Methodological Answer:

- Intermolecular Interactions : C–H···Br hydrogen bonds form infinite chains, enhancing thermal stability for use in supramolecular assemblies .

- Packing Efficiency : Dense crystal structures (e.g., monoclinic P2₁/c) improve charge transport in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.